molecular formula C10H13FN4O2 B12219893 3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B12219893
M. Wt: 240.23 g/mol
InChI Key: RLWDZPWKYHJHTC-UHFFFAOYSA-N
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Description

3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is a fluorinated pyrrolidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of pyridine derivatives using reagents such as AlF3 and CuF2 at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of fluorination and pyrrolidine synthesis can be applied on a larger scale using appropriate reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide is unique due to its specific fluorinated structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H13FN4O2

Molecular Weight

240.23 g/mol

IUPAC Name

3-fluoro-1-(4-methoxypyrimidin-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C10H13FN4O2/c1-17-7-2-4-13-9(14-7)15-5-3-10(11,6-15)8(12)16/h2,4H,3,5-6H2,1H3,(H2,12,16)

InChI Key

RLWDZPWKYHJHTC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(C2)(C(=O)N)F

Origin of Product

United States

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